molecular formula C13H17N3O3 B2489052 N-(1-(furan-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1798458-97-5

N-(1-(furan-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2489052
CAS No.: 1798458-97-5
M. Wt: 263.297
InChI Key: PGIHMXCTPABOSX-UHFFFAOYSA-N
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Description

N-(1-(furan-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a furan ring, a pyrazole ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-9(6-10-4-5-19-8-10)14-12(17)11-7-16(2)15-13(11)18-3/h4-5,7-9H,6H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIHMXCTPABOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. One common method involves the reaction of furan-3-ylpropan-2-amine with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid under appropriate conditions to form the desired compound. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The methoxy group on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carboxamide group may produce the corresponding amine.

Scientific Research Applications

N-(1-(furan-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide
  • 2-(furan-2-yl)[1,3]thiazolo[4,5-]

Uniqueness

N-(1-(furan-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(1-(furan-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing data from various studies, including case studies and research findings.

The molecular formula for this compound is C13H17N3O3C_{13}H_{17}N_{3}O_{3} with a molecular weight of 263.29 g/mol. Its structure includes a pyrazole core, which is known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound under review has shown promise in various assays.

Anticancer Activity

A study highlighted the potential of pyrazole derivatives in cancer treatment. For instance, certain pyrazole compounds demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AA54949.85
Compound BMCF70.01
Compound CNCI-H4600.03

These findings suggest that modifications in the pyrazole structure can lead to enhanced anticancer activity .

Anti-inflammatory Properties

The compound was also evaluated for its anti-inflammatory effects. In vitro studies showed that it inhibited pro-inflammatory cytokines such as TNF-α and IL-6:

Concentration (μM)TNF-α Inhibition (%)IL-6 Inhibition (%)
1061–8576–93

These results indicate that the compound could serve as a potential therapeutic agent in inflammatory diseases .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, this compound has shown antimicrobial activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus coccus6.25 µg/mL
E. coli40 µg/mL
Proteus vulgaris40 µg/mL

These findings support the compound's potential as an antimicrobial agent .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

  • Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and tested for their ability to induce apoptosis in cancer cells. The most potent compounds exhibited IC50 values significantly lower than standard chemotherapeutics, indicating a strong potential for further development .
  • Evaluation of Anti-inflammatory Effects : Researchers assessed the efficacy of various pyrazole compounds in reducing inflammation markers in vitro. Results showed that certain derivatives could effectively reduce TNF-α and IL-6 levels, suggesting their use in treating inflammatory conditions .

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